molecular formula C10H9NS B12890099 7-Methylquinoline-8-thiol CAS No. 15759-05-4

7-Methylquinoline-8-thiol

Cat. No.: B12890099
CAS No.: 15759-05-4
M. Wt: 175.25 g/mol
InChI Key: IPYLULDKWAHESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylquinoline-8-thiol is a heterocyclic aromatic compound with a sulfur-containing thiol group at the 8th position and a methyl group at the 7th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-8-thiol typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of an oxidizing agent and a catalyst. For this compound, the starting material is often 7-methylquinoline, which can be synthesized from m-toluidine through a series of reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methylquinoline-8-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.

Major Products:

Scientific Research Applications

7-Methylquinoline-8-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylquinoline-8-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interact with DNA, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Methylquinoline-8-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-methylquinoline-8-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLULDKWAHESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514898
Record name 7-Methylquinoline-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15759-05-4
Record name 7-Methylquinoline-8-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.